molecular formula C13H13N7O3S2 B4793672 N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide

N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B4793672
M. Wt: 379.4 g/mol
InChI Key: OTWCWXFNVBDAKQ-UHFFFAOYSA-N
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Description

N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13N7O3S2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.05212965 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide is a derivative of thiazole and triazole . Thiazoles and triazoles are known to interact with a variety of enzymes and receptors in the biological system . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

The mode of action of this compound is likely related to its ability to bind to its targets, leading to changes in their function. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties may facilitate the interaction of the compound with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole and triazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the solubility of the compound in different solvents may affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives. Given the wide range of biological activities associated with thiazole and triazole compounds, this compound could potentially be used in the development of new pharmaceuticals .

Properties

IUPAC Name

1-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(1,2,4-triazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3S2/c1-9-11(17-12(21)18-20-7-14-15-8-20)24-13(16-9)19-25(22,23)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,19)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWCWXFNVBDAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)NC(=O)NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 3
N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 5
N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide
Reactant of Route 6
N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.